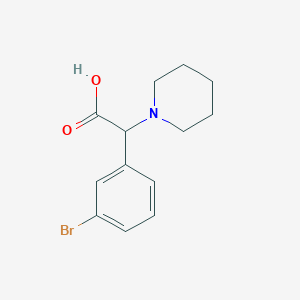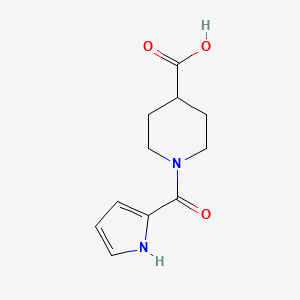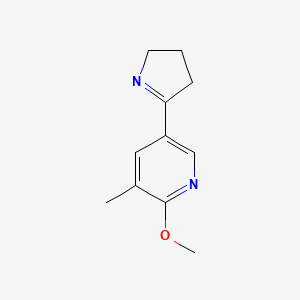
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a heterocyclic organic compound with the molecular formula C11H14N2O It features a pyridine ring substituted with a methoxy group and a methyl group, along with a pyrrolidine ring fused to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-3-methylpyridine with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or tetrahydropyridine derivative.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(1-pyrrolin-2-yl)-:
2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyridine ring fused to a pyrrolidine ring, but with different substituents.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
YTAFLTRZOBTCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


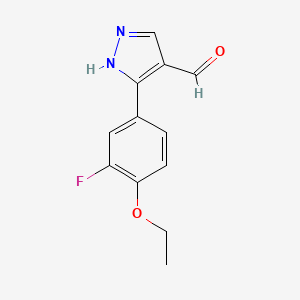
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)


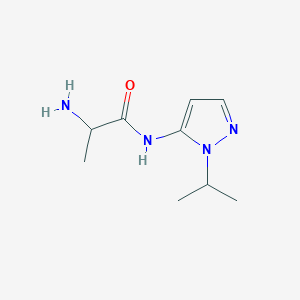
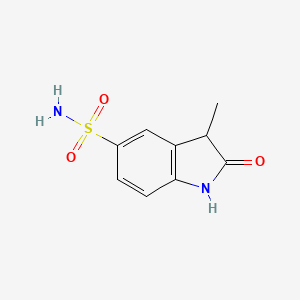
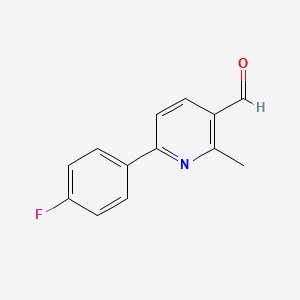
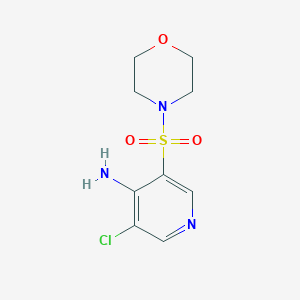
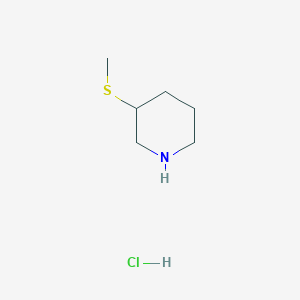
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
